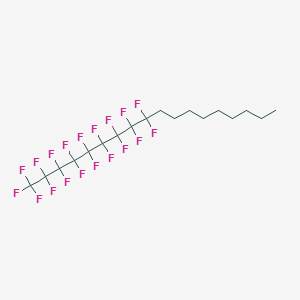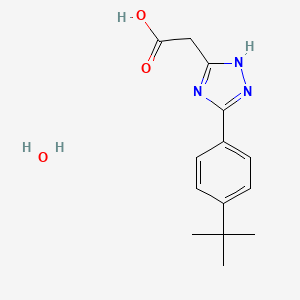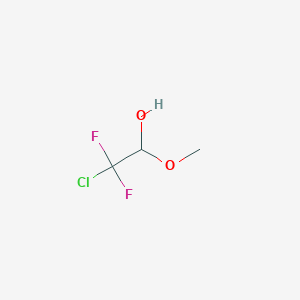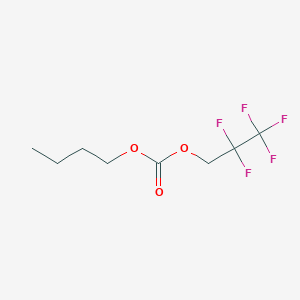
Butyl 2,2,3,3,3-pentafluoropropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2,2,3,3,3-pentafluoropropyl carbonate is an organofluorine compound with the molecular formula C8H11F5O3. This compound is part of the fluorinated esters category and is known for its unique properties due to the presence of fluorine atoms. It is primarily used in research and industrial applications, particularly in the field of organofluorine chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of butanol with 2,2,3,3,3-pentafluoropropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Butyl 2,2,3,3,3-pentafluoropropyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of butanol and 2,2,3,3,3-pentafluoropropyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Reduction: The compound can be reduced under specific conditions to yield corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Butanol and 2,2,3,3,3-pentafluoropropyl alcohol.
Substitution: Various substituted carbonates depending on the nucleophile used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Butyl 2,2,3,3,3-pentafluoropropyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Explored for its potential in drug delivery systems due to its unique properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Butyl 2,2,3,3,3-pentafluoropropyl carbonate involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and interaction with other molecules. The carbonate group can undergo hydrolysis, releasing butanol and 2,2,3,3,3-pentafluoropropyl alcohol, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,3,3,3-pentafluoropropyl) carbonate
- Ethyl 2,2,3,3,3-pentafluoropropyl carbonate
Uniqueness
Butyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to its specific combination of butyl and 2,2,3,3,3-pentafluoropropyl groups. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H11F5O3 |
|---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
butyl 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C8H11F5O3/c1-2-3-4-15-6(14)16-5-7(9,10)8(11,12)13/h2-5H2,1H3 |
InChI Key |
QOSCMMPGVVAHQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



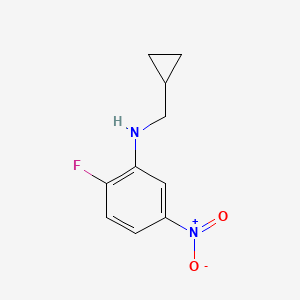

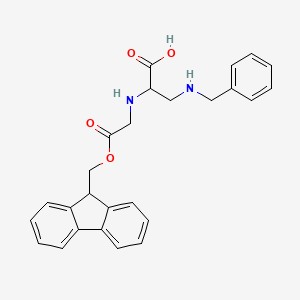
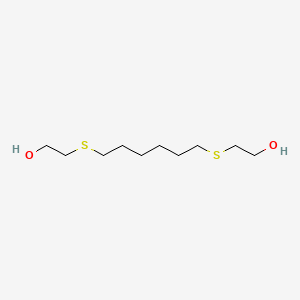

methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12086151.png)
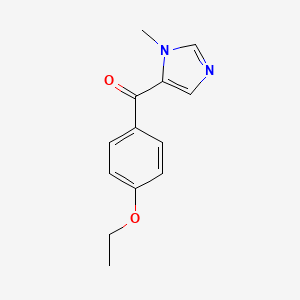
![4-chloro-4-fluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12086158.png)
